molecular formula C11H12N2 B1300192 2-(1-Pyrrolyl)benzylamine CAS No. 39243-88-4

2-(1-Pyrrolyl)benzylamine

Cat. No. B1300192
CAS RN: 39243-88-4
M. Wt: 172.23 g/mol
InChI Key: BNDYBXDAGIQWOB-UHFFFAOYSA-N
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Description

2-(1-Pyrrolyl)benzylamine is a compound that can be associated with a variety of chemical reactions and syntheses. It is related to benzylamines, which are known to participate in the synthesis of polysubstituted pyrroles, as well as in reactions leading to the formation of pyridinophanes and pyrrolidones . The pyrrolyl group in such compounds can act as a directing group for regioselective functionalization, as seen in the case of 2-phenylpyrroles .

Synthesis Analysis

The synthesis of compounds related to 2-(1-Pyrrolyl)benzylamine can be achieved through various methods. For instance, benzylamines can be transformed into polysubstituted pyrroles using a "one-pot" synthesis that involves Michael addition and intramolecular condensation under metal-free conditions . Additionally, benzylamines can react with 2,6-bis(bromomethyl)pyridine to yield pyridinophanes . Another synthesis route involves the reaction of benzylamine with γ-butyrolactone to produce 1-benzyl-2-pyrrolidone .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(1-Pyrrolyl)benzylamine can be complex and diverse. For example, the structure of betainic derivatives of heterocyclic systems has been confirmed through X-ray crystallographic studies . The pyrrolyl group can also influence the regioselectivity of reactions, as demonstrated in the Pd(II)-catalyzed alkylation and benzylation of 2-phenylpyrroles .

Chemical Reactions Analysis

Chemical reactions involving 2-(1-Pyrrolyl)benzylamine derivatives can lead to a variety of products. The anionic rearrangement of 2-benzyloxypyridine, for example, results in aryl pyridyl carbinols . Reactions of 2-(pyrrol-1-yl)benzaldehydes with aryl amines can yield 9-arylamino-9H-pyrrolo[1,2-a]indoles or their imino derivatives . Moreover, the synthesis of 1,2-benzothiazines from S-aryl sulfoximines involves a rhodium-catalyzed domino process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1-Pyrrolyl)benzylamine and related compounds can vary widely. Polyimides derived from aromatic diamines containing pyridine units exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen . The solubility of these polyimides in both strong dipolar solvents and common organic solvents is also noteworthy .

Scientific Research Applications

Synthesis and Characterization of Complexes

  • Complex Formation : 2-(1-Pyrrolyl)benzylamine is used in synthesizing complexes like trans-[Co(III)(bpb)(amine)2]X. These complexes are characterized by various spectroscopic methods and X-ray crystallography, revealing insights into their structural and chemical properties (Amirnasr, Schenk, & Meghdadi, 2002).

Preparation of Organic Compounds

  • 1-Benzyl-2-pyrrolidone Synthesis : The compound 1-Benzyl-2-pyrrolidone, which has potential applications in various fields, can be synthesized using benzylamine and γ-butyrolactone (Lin Feng-zhen, 2005).
  • Meta-C-H Functionalization : In a PdII/transient mediator strategy, benzylamines are functionalized at the meta position, using 2-pyridone ligands, for arylation, amination, and chlorination, showing broad substrate scope and heterocyclic compatibility (Wang, Farmer, & Yu, 2017).

Catalysis and Chemical Reactions

  • Isothiourea-Catalyzed Functionalization : Catalytic enantioselective functionalization of 2-pyrrolyl acetic acid using benzylamine leads to stereodefined compounds, useful in various chemical syntheses (Zhang, Taylor, Slawin, & Smith, 2018).
  • Benzylamine in Iron-Catalyzed Direct Amination : Benzylamines are key in the iron-catalyzed direct coupling of benzyl alcohols with amines, facilitating the synthesis of various secondary and tertiary benzylamines (Yan, Feringa, & Barta, 2016).

Surface Passivation in Photovoltaics

  • Moisture-Resistance Enhancement : Benzylamine is used for surface passivation of perovskites in solar cells, improving moisture resistance and electronic properties, leading to enhanced photovoltaic cell efficiency (Wang, Geng, Zhou, Fang, Tong, Loi, Liu, & Zhao, 2016).

Safety And Hazards

“2-(1-Pyrrolyl)benzylamine” is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

(2-pyrrol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-8H,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDYBXDAGIQWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959925
Record name 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Pyrrolyl)benzylamine

CAS RN

39116-24-0, 39243-88-4
Record name 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Pyrrolyl)benzylamine
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Synthesis routes and methods I

Procedure details

To a well stirred suspension of (0.05 mol) of lithium aluminum hydride in 100 ml of anhydrous tetrahydrofuran, (0.043 mole) of 1-(2-cyanophenyl)pyrrole were added by small portions. Then the mixture was maintained with stirring at room temperature for 18 hours. Addition of aqueous ethanol to destroy the excess lithium aluminium hydride, followed by filtration afforded a solution, which was then evaporated in vacuo. The residue was extracted with ethyl ether, the organic layer washed with water and dried over anhydrous sodium sulphate. Removal of the solvent under reduced pressure gave a crude product, which was purified by passing through an alumina column eluting with chloroform to give 1-(2-aminomethylphenyl)pyrrole.
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Synthesis routes and methods II

Procedure details

To a well stirred suspension of (0.05 mol) of lithium alumunium hydride in 100 ml of anhydrous tetrahydrofuran, (0.043 mole) of 1-(2-cyanophenyl)pyrrole were added by small portions. Then the mixture was maintained with stirring at room temperature for 18 hours. Addition of aqueous ethanol to destroy the excess lithium aluminium hydride, followed by filtration afforded a solution, which was then evaporated in vacuo. The residue was extracted with ethyl ether, the organic layer washed with water and dried over anhydrous sodium sulphate. Removal of the solvent under reduced pressure gave a crude product, which was purified by passing through an alumina column eluting with chloroform to give 1-(2-aminomethylphenyl)pyrrole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LG Voskressensky, TN Borisova… - Chemistry of …, 2013 - Springer
It has been established that the reaction of pyrrolo[1,2-a][1,4]benzodiazepines with activated alkynes gives pyrrolo[1,2-a][1,6]benzodiazonines as the products of diazepine ring …
Number of citations: 14 link.springer.com
LG Voskressensky, TN Borisova… - Chemistry of …, 2015 - Springer
Three-component reactions of tetrahydropyrrolo[1,2-a][1,4]benzodiazepines with methyl propiolate or acetylacetylene and СН, NH, SH, and ОН acids were studied in various solvents. …
Number of citations: 7 link.springer.com

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